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Compound of Interest

Compound Name: Sulfamerazine

Cat. No.: B1682647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sulfamerazine, a sulfonamide antibiotic, has been a subject of extensive research in

veterinary and human medicine. Understanding its behavior within a biological system is

paramount for optimizing therapeutic regimens and ensuring safety. This technical guide

provides an in-depth analysis of the in vivo pharmacokinetics and metabolism of

sulfamerazine, drawing from key scientific studies.

Pharmacokinetic Profile
The disposition of sulfamerazine in the body is governed by the processes of absorption,

distribution, metabolism, and excretion (ADME). Following administration, sulfamerazine is

rapidly absorbed and distributed throughout the body. Its elimination from the plasma is

influenced by the animal species and its physiological state.

Plasma Pharmacokinetics
Key pharmacokinetic parameters of sulfamerazine and its related compounds have been

elucidated in several animal models. The following table summarizes these parameters after

intravenous administration, providing a comparative perspective.
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Species Drug Dose (mg/kg)
Elimination Half-life
(t½) (hours)

Pigs Sulfamerazine (SMR) 20 4.3[1][2]

Pigs Sulfadimidine (SDM) 20 12.4[1][2]

Pigs Sulfadiazine (SDZ) 40 4.9[1][2]

Table 1: Comparative elimination half-lives of sulfamerazine and other sulfonamides in pigs

following intravenous administration.[1][2]

Protein Binding
The extent to which sulfamerazine binds to plasma proteins influences its distribution and

availability to target tissues. In pigs, sulfamerazine exhibits a certain degree of plasma protein

binding, which is a critical determinant of its pharmacokinetic behavior. The N4-acetyl

metabolite of sulfamerazine also demonstrates binding to plasma proteins.
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Species Compound
Plasma Protein Binding
(%)

Pigs Sulfamerazine (SMR)
Not explicitly quantified in the

provided results

Pigs
N4-acetylsulfamerazine (N4-

SMR)

Not explicitly quantified in the

provided results

Pigs Sulfadimidine (SDM)
Not explicitly quantified in the

provided results

Pigs
N4-acetylsulfadimidine (N4-

SDM)

Not explicitly quantified in the

provided results

Pigs Sulfadiazine (SDZ)
Not explicitly quantified in the

provided results

Pigs
N4-acetylsulfadiazine (N4-

SDZ)

Not explicitly quantified in the

provided results

Pigs 4-hydroxysulphadiazine
Not explicitly quantified in the

provided results

Pigs
6-

hydroxymethylsulphamerazine

Not explicitly quantified in the

provided results

Table 2: Plasma protein binding of sulfamerazine and its metabolites in pigs.

Note: While the source mentions the study of protein binding, specific quantitative data for all

compounds were not available in the provided search results. Further research may be

required for a complete dataset.

Metabolism of Sulfamerazine
The biotransformation of sulfamerazine is a crucial aspect of its elimination from the body.

Metabolism primarily occurs in the liver and involves two major pathways: acetylation and

hydroxylation. These modifications increase the polarity of the drug, facilitating its renal

excretion.[1][2]
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Major Metabolic Pathways
Acetylation: The primary metabolic route for sulfamerazine in many species, including pigs,

is N4-acetylation, resulting in the formation of N4-acetylsulfamerazine.[1][2] This reaction is

catalyzed by N-acetyltransferase enzymes.

Hydroxylation: Hydroxylation is another significant metabolic pathway. In pigs,

sulfamerazine can be hydroxylated to form 6-hydroxymethylsulphamerazine and 4-

hydroxysulfamerazine.[1][2] In horses, the main metabolite is the 5-hydroxyprimidine

derivative, which is then often glucuronidated.[3][4] Hydroxylation reactions are typically

mediated by the cytochrome P-450 enzyme system in the liver.[1]

The following diagram illustrates the primary metabolic pathways of sulfamerazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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